molecular formula C19H19N3O4S B2576072 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline CAS No. 1706334-48-6

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2576072
CAS No.: 1706334-48-6
M. Wt: 385.44
InChI Key: OLVGTWOGXOCQAI-UHFFFAOYSA-N
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Description

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It features a multifunctional structure combining a quinoxaline core, a piperidine ring, and a furan-2-yl methanesulfonyl group. This molecular architecture is designed to leverage the known pharmacological profiles of its components. The quinoxaline scaffold is recognized as a privileged structure in drug discovery, with recent research highlighting its pronounced potential as a novel class of anticancer agents . Quinoxaline derivatives have demonstrated activity against various tumors and are investigated for their antiproliferative effects and ability to induce apoptosis in cancerous cells . Furthermore, quinoxaline-based compounds are actively explored for their antiviral efficacy, showing promise as inhibitors of respiratory pathogens, including SARS coronaviruses, making them relevant for developing next-generation antiviral agents . The incorporated furan ring, a common motif in bioactive molecules, can enhance binding affinity and selectivity toward biological targets due to its electron-rich nature, often contributing to antibacterial, antifungal, and anti-inflammatory activities . The specific combination of the sulfonyl group and the carbamoyl linkage on the piperidine ring is a strategic feature that may influence the compound's physicochemical properties, metabolic stability, and overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a broad range of biological targets, particularly in oncology and virology. It is ideally suited for investigating structure-activity relationships (SAR), mechanism of action studies, and in vitro assay development. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22-9-7-15(8-10-22)27(24,25)13-14-4-3-11-26-14/h1-6,11-12,15H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVGTWOGXOCQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the furan moiety through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxalines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxalines and reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The furan moiety can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Table 1: Structural Comparison of Quinoxaline Derivatives
Compound Core Structure Substituents Notable Features
Target Compound Quinoxaline 4-[(Furan-2-yl)methanesulfonyl]piperidine Sulfonyl group, piperidine linker
2-(4-Fluorophenyl)quinoxaline Quinoxaline 4-Fluorophenyl Planar dihedral angle (22.2°)
Quinoxaline-2-carboxylic acid derivatives Quinoxaline Piperidin-4-yl, phenylamino Kinase inhibition (Pim-1)
Thiazolo[4,5-b]quinoxaline derivatives Thiazoloquinoxaline Bromo, methoxy, hydrazinyl Dual anticancer/antimicrobial activity
2-(Furan-2-yl)quinoxaline Quinoxaline Furan-2-yl Polymerization tendency

Key Comparative Insights

Antifungal/Anticancer Activity: Thiazolyl hydrazones with nitro-furan substituents (e.g., MIC = 250 µg/mL against Candida utilis) show moderate antifungal activity . Thiazoloquinoxaline derivatives (e.g., compound 9d) exhibit dual anticancer/antimicrobial effects, suggesting that bromo and methoxy substituents synergize with the quinoxaline core .

Kinase Inhibition: Quinoxaline-2-carboxylic acids with piperidine-phenylamino groups (e.g., compound 5h) demonstrate Pim-1 kinase inhibition . The target compound’s piperidine-sulfonyl group may similarly enhance kinase binding through hydrophobic interactions.

Stability and Reactivity: Simple furan-substituted quinoxalines (e.g., 2-(furan-2-yl)quinoxaline) polymerize in polar solvents . The target compound’s methanesulfonyl group likely stabilizes the structure by reducing electrophilicity.

Spatial Effects: 2-(4-Fluorophenyl)quinoxaline has a dihedral angle of 22.2° between its quinoxaline and benzene rings . The target compound’s piperidine linker may introduce conformational flexibility, optimizing receptor interactions.

Biological Activity

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a furan-2-ylmethylsulfonyl group and a piperidine moiety. This unique structure allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Molecular Formula: C19H21N3O5S
Molecular Weight: 391.44 g/mol
CAS Number: 1448033-95-1

Antitumor Activity

Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. The specific mechanisms include:

  • Inhibition of Tubulin Polymerization: Compounds similar to this compound have been observed to inhibit tubulin polymerization, which is critical for mitosis. This results in irregular microtubule arrangements and ultimately apoptosis in cancer cells .
  • Caspase Activation: The activation of caspases (e.g., caspase-3) has been linked to the compound's ability to induce programmed cell death .

Antimicrobial Properties

Quinoxaline derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the furan and piperidine groups may enhance their interaction with bacterial membranes or specific enzymes, leading to effective microbial inhibition.

Anti-inflammatory Effects

Preliminary studies suggest that compounds like this compound may exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways and reduce cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonyl group may interact with various enzymes involved in cellular signaling pathways.
  • Receptor Modulation: The piperidine moiety can facilitate binding to receptors, potentially influencing neurotransmitter systems or other signaling cascades.
  • Electrophilic Reactions: The quinoxaline structure allows for electrophilic substitutions that can modify biological macromolecules, altering their function.

Case Studies and Research Findings

Several studies have investigated the biological effects of quinoxaline derivatives similar to this compound:

StudyFindings
Zhang et al. (2020)Demonstrated that a related quinoxaline derivative inhibited proliferation in prostate cancer cells with an IC50 of 0.85 µM .
Lee et al. (2021)Reported that quinoxaline compounds induced apoptosis through caspase activation in lung cancer cell lines .
Kumar et al. (2023)Found antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications .

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